Glyceryl monostearate
Overview
Description
Glyceryl monostearate, commonly known as glycerol monostearate, is a monoglyceride derived from glycerol and stearic acid. It is widely used as an emulsifier in the food, pharmaceutical, and cosmetic industries. This compound appears as a white, odorless, and sweet-tasting flaky powder that is hygroscopic. Its chemical formula is C21H42O4, and it is the glycerol ester of stearic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl monostearate can be synthesized through several methods:
Esterification: This involves the reaction of glycerol with stearic acid in the presence of an acid catalyst.
Transesterification: This method involves the reaction of glycerol with triglycerides (from vegetable or animal fats) under basic conditions. .
Industrial Production Methods:
Glycerolysis: This process involves the reaction of triglycerides with glycerol.
Two-Step Method: This involves the initial esterification of glycerol with stearic acid to form an intermediate product, followed by hydrolysis to yield this compound.
Chemical Reactions Analysis
Glyceryl monostearate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis, involving glycerol and stearic acid.
Hydrolysis: This reaction can break down this compound into glycerol and stearic acid under acidic or basic conditions.
Oxidation and Reduction: While not commonly discussed, this compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Major Products:
Esterification: this compound and water.
Hydrolysis: Glycerol and stearic acid.
Scientific Research Applications
Glyceryl monostearate has a wide range of applications in scientific research:
Mechanism of Action
Glyceryl monostearate is often compared with other monoglycerides and emulsifiers:
Glyceryl Distearate: Similar in structure but contains two stearic acid molecules. It is less commonly used as an emulsifier.
Glyceryl Monolaurate: Contains lauric acid instead of stearic acid, making it more effective in antimicrobial applications.
Polysorbates: Synthetic emulsifiers that are more hydrophilic and used in a wider range of applications.
Uniqueness: this compound is unique due to its balance of hydrophilic and lipophilic properties, making it highly effective as an emulsifier in both food and pharmaceutical applications .
Comparison with Similar Compounds
- Glyceryl distearate
- Glyceryl monolaurate
- Polysorbates
Properties
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
Record name | Glycerol 1-monostearate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
Record name | Glyceryl monostearate | |
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Record name | Glyceryl monostearate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
Record name | Glyceryl monostearate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
Record name | 1-Monostearin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glyceryl monostearate | |
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Record name | (R)-2,3-Dihydroxypropyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |
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Record name | Glyceryl monostearate [JAN:NF] | |
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Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl monostearate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11250 | |
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Record name | Tegin | |
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Record name | Glycerol 1-monostearate | |
Source | EPA DSSTox | |
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Record name | Stearic acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |
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Record name | GLYCERYL 1-STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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